

# 1-Chloro-3-(2-nitrovinyl)benzene molecular structure and formula

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## Compound of Interest

Compound Name: 1-Chloro-3-(2-nitrovinyl)benzene

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for **1-Chloro-3-(2-nitrovinyl)benzene**. The information is curated for professionals in research and development, with a focus on clarity and detailed experimental context.

## Chemical Identity and Properties

**1-Chloro-3-(2-nitrovinyl)benzene**, also known as trans-3-Chloro- $\beta$ -nitrostyrene, is an organic compound featuring a benzene ring substituted with both a chloro and a nitrovinyl group.<sup>[1]</sup>

These functional groups impart distinct electronic properties to the molecule, making it a valuable intermediate in various organic syntheses.<sup>[1]</sup> The presence of the electron-withdrawing nitrovinyl group significantly influences the reactivity of the benzene ring.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C8H6ClNO2[2][3]
Molecular Weight	183.59 g/mol [2][3]
IUPAC Name	1-chloro-3-[(E)-2-nitroethenyl]benzene[3]
CAS Number	37888-03-2[2][3]
Canonical SMILES	<chem>C1=CC(=CC(=C1)Cl)C=C--INVALID-LINK--[O-]</chem> [3]
InChI Key	GXQRAWTWDNHGBS-SNAWJCMRSA-N[2][3]
Common Synonyms	trans-3-Chloro-β-nitrostyrene, 1-(3-Chlorophenyl)-2-nitroethene[1][3]
Physical Form	Solid[4]
Storage Temperature	2-8°C[2]

## Molecular Structure

The structure of **1-Chloro-3-(2-nitrovinyl)benzene** consists of a central benzene ring. A chlorine atom is attached to the third carbon (meta position) relative to a nitrovinyl group, which is attached to the first carbon. The nitrovinyl group (-CH=CH-NO<sub>2</sub>) features a double bond, and the "trans" or "(E)" isomer is the more stable and commonly referenced configuration.[3] This configuration places the hydrogen atoms on opposite sides of the double bond. The nitro group (NO<sub>2</sub>) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.

Caption: Molecular structure of **1-Chloro-3-(2-nitrovinyl)benzene**.

## Experimental Protocols: Synthesis

A prevalent method for the synthesis of **1-Chloro-3-(2-nitrovinyl)benzene** is the Henry reaction (also known as a nitroaldol reaction), which involves the condensation of 3-chlorobenzaldehyde with nitromethane.[1][5] This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry.[5]

Objective: To synthesize **1-Chloro-3-(2-nitrovinyl)benzene** from 3-chlorobenzaldehyde and nitromethane.

Materials and Reagents:

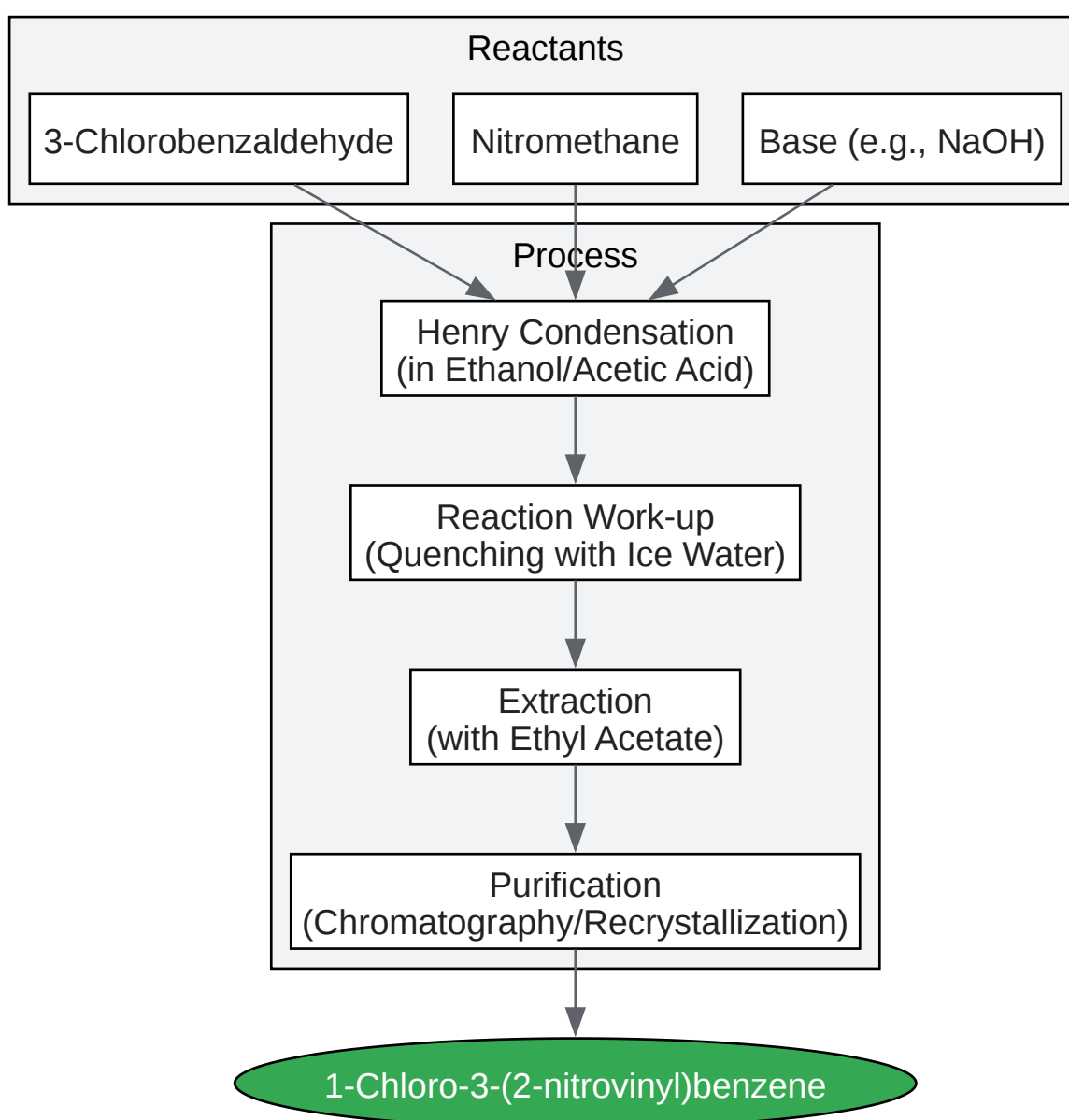
- 3-Chlorobenzaldehyde
- Nitromethane
- Sodium hydroxide (NaOH) or Ammonium acetate
- Ethanol or Acetic Acid (solvent)
- Ice water
- Ethyl acetate (for extraction)
- Brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Experimental Procedure:

- **Reaction Setup:** A solution of a base catalyst (e.g., sodium hydroxide in ethanol or ammonium acetate in acetic acid) is prepared in a reaction vessel.[1][6]
- **Addition of Reactants:** To this solution, nitromethane is added, followed by the dropwise addition of 3-chlorobenzaldehyde.[1][6] The initial step involves the deprotonation of nitromethane by the base to form a nucleophilic nitronate ion.[5]
- **Reaction Progression:** The nitronate ion then performs a nucleophilic attack on the carbonyl carbon of 3-chlorobenzaldehyde.[5] The mixture is stirred, often at reflux for several hours, to ensure the reaction goes to completion.[6]
- **Work-up and Isolation:** After cooling to room temperature, the reaction mixture is poured into ice water.[6] The pH is adjusted to neutral using an appropriate acid or base. The aqueous mixture is then extracted multiple times with an organic solvent such as ethyl acetate.[6]

- Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[6]
- Final Product: The crude solid can be further purified by recrystallization or silica gel column chromatography to obtain pure **1-Chloro-3-(2-nitrovinyl)benzene**. [6]

This synthetic route is effective and commonly cited for producing various substituted  $\beta$ -nitrostyrene compounds.[5][6]



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Caption: Synthesis workflow for **1-Chloro-3-(2-nitrovinyl)benzene**.

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